molecular formula C48H71N11O15 B132805 MAGE-3 Peptide CAS No. 154652-68-3

MAGE-3 Peptide

Numéro de catalogue: B132805
Numéro CAS: 154652-68-3
Poids moléculaire: 1042.1 g/mol
Clé InChI: RQMSPZUXOMNGPM-DVMOMJLSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MAGE-3 (Melanoma-Associated Antigen 3) is a tumor-specific antigen encoded by the MAGEA3 gene, part of the MAGE-A family of cancer-testis antigens. The MAGE-3 peptide AELVHFLLL (positions 114–122 of the MAGE-3 protein) is a well-characterized epitope presented by HLA-B*4001, a class I molecule expressed in 8% of Caucasians and 10% of Asians . Its production uniquely requires the immunoproteasome, a specialized proteasome variant induced by IFN-γ, which replaces standard proteasome subunits (β1, β2, β5) with immunoproteasome subunits (β1i, β2i, β5i) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of the core structure, followed by the addition of various functional groups through a series of reactions such as amination, carboxylation, and peptide bond formation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of advanced techniques such as flow chemistry, automated synthesis, and biocatalysis.

Analyse Des Réactions Chimiques

HLA Binding Interactions

MAGE-3-derived peptides exhibit distinct binding affinities to HLA class I and II molecules, enabling their presentation to T cells. Key findings include:

Table 1: HLA-DR Binding Affinities of MAGE-3 Peptide (267–282)

HLA-DR AlleleIC₅₀ (Reference Peptide)IC₅₀ (this compound)Binding Ratio
DR12 nM0.4 nM0.2
DR1125 nM150 nM6
DR440 nM730 nM18
DR710 nM1,200 nM120
  • The peptide ACYEFLWGPRALVETS (MAGE-3 residues 267–282) binds most strongly to HLA-DR1 (IC₅₀ = 0.4 nM), making it a high-affinity ligand for CD4⁺ T cell activation .

  • Cross-reactivity with homologous peptides from MAGE-1, MAGE-4, and MAGE-6 was observed, broadening potential immune targeting .

TCR Recognition and Structural Features

MAGE-3 peptides are recognized by T cell receptors (TCRs) in HLA-restricted contexts:

Key Epitopes:

  • FLWGPRALV (residues 271–279): HLA-A*0201-restricted epitope critical for CD8⁺ T cell responses. TCRs targeting this peptide demonstrate cross-reactivity with MAGE-A12, MAGE-A2, and MAGE-A6 .

    • Tetramer staining confirmed TCR specificity (PE-labeled HLA-A*0201:FLWGPRALV) in engineered T cells .

  • KVAELVHFL (residues 112–120): HLA-A*0201-restricted epitope with superior tumor reactivity compared to FLWGPRALV .

Structural Basis of Recognition:

  • TCR engagement relies on hydrophobic interactions between peptide residues (e.g., F682, L692) and HLA pockets. Mutations in the CDR3α region enhance binding avidity .

Ubiquitination and Proteasomal Processing

MAGE-3 interacts with E3 ubiquitin ligases to regulate substrate ubiquitination:

  • MAGE-A3/TRIM28 Complex : Facilitates ubiquitination of AMPK, altering metabolic pathways in cancer cells .

  • Proteasomal Cleavage :

    • The HLA-A2-restricted epitope FLWGPRALV is processed by immunoproteasomes in dendritic cells but not standard proteasomes, explaining its tumor-selective presentation .

    • Proteolytic cleavage at position 278 (MAGE-3) generates immunogenic fragments .

Enzymatic Modifications and Stability

  • Post-Translational Modifications :

    • Phosphorylation and acetylation sites in MAGE-3 enhance HLA binding and antigenicity .

  • Chemical Stability :

    • Peptide FLWGPRALV exhibits resistance to serum proteases, prolonging its bioavailability in vivo .

Cross-Reactivity with Homologous Peptides

MAGE-3 shares sequence homology with other MAGE family members, leading to cross-reactive immune responses:

Table 2: Cross-Reactive Epitopes

MAGE ProteinPeptide SequenceHLA RestrictionReactivity
MAGE-3ACYEFLWGPRALVETSHLA-DR1High
MAGE-1ACYEFLWGPRILEKSHLA-DR1Moderate
MAGE-6FLWGPRALIHLA-A*0201High
  • CD4⁺ T cell clones raised against MAGE-3(267–282) recognize MAGE-1 and MAGE-4 peptides at higher concentrations .

Synthetic Peptide Design and Optimization

Efforts to enhance this compound immunogenicity include:

  • Non-Natural Amino Acid Substitutions :

    • Replacing phenylalanine with 3-methyl-phenylalanine at position 693 (PCF11 peptide) improved binding affinity to MAGE-A11 by 100-fold (IC₅₀ = 1.7 nM) .

  • Peptide Conjugates :

    • Linking MAGE-3 peptides to adjuvants (e.g., AS02B) increased CD4⁺ T cell and antibody responses in clinical trials .

Applications De Recherche Scientifique

Immunotherapy and Vaccine Development

MAGE-3 peptides are primarily utilized in developing therapeutic vaccines aimed at eliciting immune responses against tumors. Several studies have demonstrated the efficacy of MAGE-3 peptide-based vaccinations in inducing cytotoxic T lymphocyte (CTL) responses:

  • Dendritic Cell Vaccination : A study involving dendritic cells (DCs) pulsed with MAGE-3 peptides showed that four out of eight patients with advanced gastrointestinal carcinoma exhibited peptide-specific CTL responses post-vaccination. Improvements in performance status and reductions in tumor markers were also noted, indicating a promising approach for treating gastrointestinal cancers .
  • Melanoma Treatment : Research on melanoma patients revealed that vaccination with MAGE-3 peptides could stimulate CD4+ T cell responses, suggesting its potential as a therapeutic agent in melanoma immunotherapy .

Clinical Trials and Case Studies

Numerous clinical trials have explored the effectiveness of this compound vaccinations:

Study Patient Group Findings
Dendritic Cell Vaccination 12 patients with gastrointestinal carcinoma4 showed CTL responses; tumor markers decreased in 7 patients; minor regressions in 3 patients.
Melanoma Patients Patients vaccinated with MAGE-3Strong CD4+ T cell responses observed; significant immune activation noted.
Lung Cancer Trial 17 patients with non-small cell lung cancerVaccination led to increased anti-MAGE-3 antibodies and T cell responses; promising results for future applications.

Potential Applications Beyond Cancer Treatment

While the primary focus has been on oncology, the properties of MAGE-3 peptides may extend to other areas:

  • Autoimmune Diseases : Given their ability to modulate immune responses, MAGE-3 peptides could potentially be adapted for treating autoimmune conditions by inducing tolerance or modifying aberrant immune reactions.
  • Personalized Medicine : The identification of specific HLA types in patients allows for tailored vaccine strategies that could enhance individual treatment efficacy.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparaison Avec Des Composés Similaires

MAGE Family Peptides

MAGE-3 shares structural and functional similarities with other MAGE-A family peptides but differs in HLA restriction, processing mechanisms, and clinical relevance.

Table 1: Key MAGE Family Peptides

Peptide Sequence Source Gene HLA Restriction Proteasome Requirement Tumor Expression (%)* CTL Efficacy**
AELVHFLLL MAGE-3, MAGE-12 HLA-B*4001 Immunoproteasome (β5i) 76 (MAGE-3), 62 (MAGE-12) High (IFN-γ-treated tumors)
EVDPIGHLY MAGE-3 HLA-A1 Standard proteasome 76 Moderate
EADPTGHSY MAGE-1 HLA-A1 Not reported 30 Moderate
271–279 (FLWGPRALV) MAGE-3 HLA-A2 Standard proteasome 76 Low (poor tumor recognition)

Tumor expression rates based on metastatic melanomas. *Efficacy based on in vitro or clinical recognition by CTLs.

Key Differences:

  • Immunoproteasome Dependency: Unlike MAGE-1 and HLA-A2-restricted MAGE-3 peptides, AELVHFLLL requires β5i (LMP7) for production. Substituting β5i for β5 in standard proteasomes is sufficient for peptide generation, while mutated β5i abolishes activity .
  • Dual Gene Origin : AELVHFLLL is encoded by both MAGE-3 and MAGE-12, reducing the risk of tumor immune escape due to gene loss .
  • Clinical Utility: HLA-B*4001-restricted AELVHFLLL demonstrates potent CTL activation in IFN-γ-treated melanomas, whereas HLA-A2-restricted MAGE-3 peptide 271–279 fails to recognize native tumor cells despite inducing CTLs in vitro .

Comparison with Non-MAGE Tumor Antigens

MAGE-3 peptides are often compared to other tumor-associated antigens (TAAs) like TRP-1, TRP-2, and viral peptides.

Table 2: MAGE-3 vs. Other TAAs

Antigen HLA Restriction Proteasome Requirement Tumor Specificity Clinical Application
MAGE-3 (AELVHFLLL) HLA-B*4001 Immunoproteasome High (multiple cancers) Melanoma, NSCLC
TRP-2 (180–188) HLA-A2, HLA-A3 superfamily Standard proteasome High (melanoma) Experimental vaccines
HBV Core (viral peptide) HLA-A2 Requires all immunoproteasome subunits Low (viral) Hepatitis B

Key Insights:

  • Processing Mechanism: Unlike Hepatitis B virus peptides, which require all three immunoproteasome subunits, MAGE-3’s AELVHFLLL relies solely on β5i .
  • HLA Superfamily Utility : TRP-2 peptides bind broadly to HLA-A3 superfamily members (A3, A11, A31, etc.), covering 45–50% of ethnic populations, whereas MAGE-3 peptides are restricted to specific HLA types .

Multi-Epitope Constructs vs. Single Peptides

MAGE-3 multi-epitope peptides (e.g., MAPs, nanoparticles) show enhanced immunogenicity compared to single peptides:

  • Multi-Antigen Peptides (MAPs) : MAGE-3 MAPs induced 37.8% tumor suppression in murine gastric cancer models, outperforming single peptides by promoting T-cell proliferation and IFN-γ secretion .
  • Nanoparticle Delivery: Chitosan-based nanoparticles loaded with MAGE-3 peptides improved antigen stability and DC uptake, achieving 42% tumor cell lysis in vitro .

Activité Biologique

The MAGE-3 peptide, derived from the MAGE-3 gene, is a significant target in cancer immunotherapy due to its expression in various tumors while remaining silent in normal tissues, with the exception of the testis. This unique expression pattern makes MAGE-3 peptides attractive candidates for specific anti-tumor immunization strategies. This article delves into the biological activity of MAGE-3 peptides, focusing on their immunogenic properties, mechanisms of action, and case studies that highlight their therapeutic potential.

Overview of this compound

MAGE-3 is a member of the cancer/testis (CT) antigen family, which is primarily expressed in malignant tissues. The protein consists of 315 amino acids and has been shown to elicit immune responses through various HLA (human leukocyte antigen) molecules, particularly HLA-A and HLA-DR. The ability of MAGE-3 peptides to bind to these HLA molecules facilitates their recognition by T cells, thereby triggering anti-tumor immunity.

T Cell Activation

MAGE-3 peptides are recognized by cytotoxic T lymphocytes (CTLs) and CD4+ T helper cells. Research indicates that specific MAGE-3 epitopes can stimulate robust immune responses:

  • HLA-A1 and HLA-A2 Restricted Epitopes : Studies have demonstrated that CTLs can recognize MAGE-3 peptides presented by HLA-A1 and HLA-A2 molecules. For instance, the peptide FLWGPRALV has shown strong binding affinity to HLA-A2 and can induce CTL activation when presented on autologous lymphoblasts .
  • CD4+ T Cell Responses : MAGE-3 peptides also activate CD4+ T cells, particularly those recognizing epitopes presented by HLA-DR. A study found that CD4+ T cells stimulated with a pool of MAGE-3 peptides exhibited significant proliferation and cytokine production (IFN-γ), indicating a Th1 type immune response .

Table 1: Summary of MAGE-3 Peptides and Their Corresponding HLA Restrictions

Peptide SequenceHLA RestrictionImmune Response Type
KVAELVHFLHLA-A*0201CTL Activation
FLWGPRALVHLA-A*0201CTL Activation
MAGE-3 281–295HLA-DRCD4+ T Cell Activation
New HLA-A24 PeptideHLA-A24CTL Activation

The biological activity of MAGE-3 peptides involves several mechanisms:

  • Peptide Presentation : The processing and presentation of MAGE-3 peptides on major histocompatibility complex (MHC) molecules are crucial for T cell recognition. Studies have shown that endogenous processing can lead to the presentation of these peptides on both MHC class I and class II molecules .
  • Cytokine Production : Upon activation, T cells produce cytokines such as IFN-γ, which play a vital role in orchestrating the immune response against tumor cells. The predominance of IFN-γ production over IL-4 suggests a shift towards a Th1 response, which is typically associated with effective anti-tumor activity .
  • Cross-Reactivity : Some studies indicate that TCRs engineered to recognize MAGE-3 peptides exhibit cross-reactivity with other related tumor antigens (e.g., MAGE-A12). This property enhances the potential for broader therapeutic applications across different tumor types .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of this compound-based vaccines:

  • Dendritic Cell Vaccination : In one trial, melanoma patients were vaccinated with dendritic cells pulsed with MAGE-3 peptides. The results indicated an increase in the activity of non-vaccine anti-tumor cells, suggesting that this compound vaccination can enhance overall anti-tumor immunity .
  • Adoptive Cell Transfer : Another study involved transducing peripheral blood lymphocytes (PBLs) with TCRs specific for MAGE-3 peptides. These engineered PBLs demonstrated potent cytolytic activity against tumors expressing MAGE antigens, highlighting the potential for adoptive cell therapy using MAGE-specific TCRs .

Q & A

Basic Research Questions

Q. What molecular techniques are recommended for detecting MAGE-3 expression in tumor samples?

MAGE-3 expression can be detected using reverse transcription-polymerase chain reaction (RT-PCR) to identify mRNA in tumor tissues, as demonstrated in melanoma cell lines . Immunohistochemistry with anti-MAGE-3 antibodies is also widely used for protein-level detection. For specificity, ensure primers or antibodies are validated against homologous MAGE family members (e.g., MAGE-A1, MAGE-A3) to avoid cross-reactivity. HLA-A1-restricted antigen presentation assays using cytolytic T lymphocytes (CTLs) are critical for functional validation of MAGE-3 immunogenicity .

Q. What are the standard protocols for synthesizing MAGE-3 peptides for in vitro T-cell activation assays?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is the gold standard. Ensure proper cleavage and purification steps (e.g., HPLC with >95% purity) to remove truncated peptides or contaminants. For CTL assays, dissolve peptides in DMSO at 10 mg/mL and validate solubility in assay buffers. Batch-to-batch consistency should be monitored via mass spectrometry (MS) and HPLC; however, research-grade peptides may exhibit variability in salt or solvent content, which can be mitigated by requesting additional quality control (e.g., peptide content analysis) for sensitive assays .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in synthetic MAGE-3 peptides for longitudinal studies?

Implement a pre-experiment calibration protocol:

  • Quantify peptide content via amino acid analysis or UV spectrophotometry.
  • Normalize batches using lyophilized weight adjusted for purity and salt content.
  • Include internal controls (e.g., a reference peptide batch) in each assay to track functional consistency. Document variability metrics (e.g., ±15% in EC50 values) in publications to enhance reproducibility .

Q. What experimental design considerations are critical for evaluating MAGE-3 peptide immunogenicity in vivo?

  • Model Selection: Use HLA-A1 transgenic mice to mirror human antigen presentation .
  • Adjuvant Compatibility: Test Toll-like receptor (TLR) agonists (e.g., Poly-ICLC) to enhance dendritic cell uptake.
  • Endpoint Analysis: Combine ELISpot (IFN-γ secretion) with tetramer staining to quantify antigen-specific T cells.
  • Contamination Checks: Include endotoxin testing (<0.1 EU/mg) for peptide preparations to avoid innate immune activation artifacts.

Q. How should researchers resolve contradictory data on MAGE-3 expression in non-melanoma tumors?

Contradictions often arise from tumor heterogeneity or methodological differences. To address this:

  • Perform multi-region sequencing on tumor samples to assess clonal expression patterns.
  • Use orthogonal validation methods (e.g., RNA-seq + IHC) to confirm protein-mRNA concordance.
  • Analyze public datasets (e.g., TCGA) with stringent thresholds (e.g., TPM ≥1) to minimize false positives .

Q. What statistical approaches are recommended for analyzing low-abundance this compound data in mass spectrometry?

  • Apply intensity-based absolute quantification (iBAQ) with spike-in synthetic heavy isotope-labeled MAGE-3 peptides as internal standards.
  • Use fragmentation methods like higher-energy collisional dissociation (HCD) for improved peptide ion coverage .
  • Implement false-discovery rate (FDR) correction (e.g., Percolator) to distinguish true signals from noise in low-resolution MS/MS data .

Q. Methodological Best Practices

Q. How can researchers optimize this compound vaccine formulations for clinical translation?

  • Epitope Selection: Prioritize HLA-A1-binding 9-mer sequences validated by CTL assays .
  • Delivery Systems: Use lipid nanoparticles (LNPs) or dendritic cell-targeting vectors to enhance MHC-I presentation.
  • Stability Testing: Conduct accelerated degradation studies (e.g., 4°C, 25°C, 40°C) to assess peptide aggregation or oxidation over time.

Q. What are the key considerations for integrating this compound data with multi-omics datasets?

  • Data Normalization: Use quantile normalization for transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data.
  • Pathway Analysis: Map MAGE-3 expression to cancer testis antigen (CTA) pathways using tools like GSEA or DAVID.
  • Machine Learning: Train classifiers (e.g., random forests) on TCGA data to predict MAGE-3-associated immune evasion mechanisms .

Q. Reproducibility and Ethics

Q. How should researchers report this compound-related methods to ensure reproducibility?

  • Detailed Protocols: Specify peptide synthesis vendors, purification gradients, and solvent systems.
  • Data Transparency: Deposit raw MS/MS files in public repositories (e.g., PRIDE) with metadata compliant with MIAPE guidelines.
  • Ethical Disclosures: Declare any conflicts of interest, particularly if using proprietary peptide sequences or adjuvants .

Q. What steps mitigate bias in this compound vaccine efficacy studies?

  • Blinding: Use coded peptide vials and randomized animal cohorts.
  • Negative Controls: Include irrelevant peptides (e.g., HIV gag) to distinguish antigen-specific responses.
  • Power Analysis: Predefine sample sizes using effect sizes from pilot studies (α=0.05, β=0.2) .

Propriétés

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74)/t26-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMSPZUXOMNGPM-DVMOMJLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H71N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.